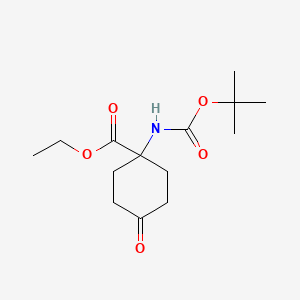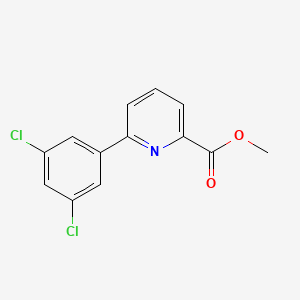
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H9Cl2NO2 . It has a molecular weight of 282.12 . The compound is also known as "Methyl 6-(3,5-dichlorophenyl)picolinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” can be represented by the InChI code: 1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 . This indicates the connectivity and hydrogen placement in the molecule .Aplicaciones Científicas De Investigación
Metabolic Enzyme Induction
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate derivatives have been explored for their role in influencing metabolic enzyme activity. For instance, studies have shown that sulfur-containing metabolites of chlorinated benzenes, which are structurally related, can increase the activity of hepatic microsomal drug-metabolizing enzymes in rats. These metabolites, including 3,5-dichlorophenyl methyl sulfide and its oxidized compounds, elevate the activity of enzymes like aniline hydroxylase and aminopyrine N-demethylase, alongside increasing the content of cytochromes P-450 and b5 in rat liver microsomes. Such activities are indicative of the compound's potential influence on hepatic enzyme induction and its subsequent effects on metabolism and pharmacokinetics of various drugs (Kimura et al., 1983).
Cardiovascular Effects
Derivatives of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, especially those resembling dihydropyridine structures, have been investigated for their potential cardiovascular effects. A study synthesizing 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives showcased their ability to bind to Ca2 channels in rat cerebral cortex membranes, exhibit coronary vasodilator effects in isolated guinea pig hearts, and demonstrate antihypertensive activity in spontaneously hypertensive rats. These findings underscore the therapeutic potential of these compounds in cardiovascular diseases, highlighting their ability to modulate calcium channels and influence vascular tone (Adachi et al., 1988).
Antihypertensive Properties
Further exploring the cardiovascular implications, certain compounds structurally related to Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate have been noted for their antihypertensive properties. Specifically, studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including acyl amide analogues, revealed significant oral antihypertensive activity in spontaneously hypertensive rats. These studies contribute to understanding the structural and functional relationship of these compounds and their potential application in managing hypertension (Blankley et al., 1983).
Safety And Hazards
In case of skin or eye contact, or if ingested or inhaled, it is recommended to wash with copious amounts of water and seek medical attention . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels .
Propiedades
IUPAC Name |
methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFBMVBWDYQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742829 |
Source


|
| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
CAS RN |
1361876-17-6 |
Source


|
| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

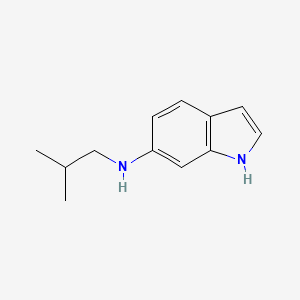
![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)
![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)
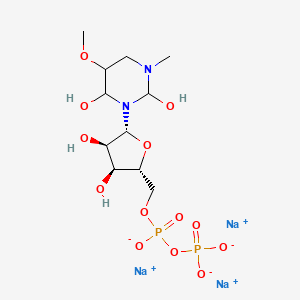
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)
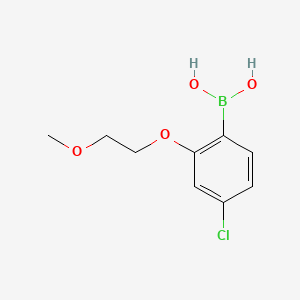
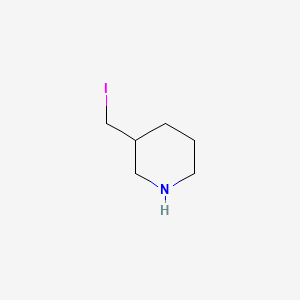
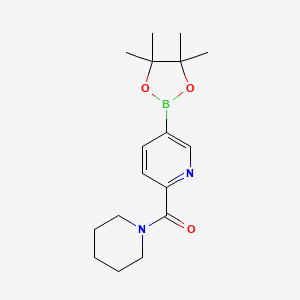
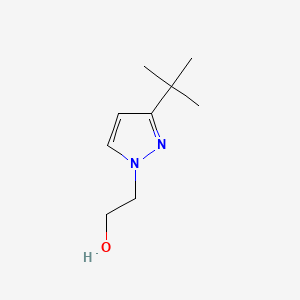
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
